Inhibitory Potency Against EGFR Triple-Mutant (L858R/T790M/C797S) Cell Lines vs. Osimertinib
In a study of 37 cyclopropane sulfonamide derivatives, the most potent analog (compound 8h) exhibited an IC50 of 0.0042 μM against BaF3-EGFR L858R/T790M/C797S cells, while osimertinib, the standard-of-care covalent EGFR inhibitor, is inactive against this triple-mutant due to C797S-mediated resistance [1]. Although direct data for N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclopropanesulfonamide is not available in this study, its close structural homology to the active series suggests it may retain similar potency against the triple-mutant, a property lost by clinically used pyrimidine-based inhibitors like osimertinib.
| Evidence Dimension | Inhibitory activity against EGFR L858R/T790M/C797S triple-mutant BaF3 cells |
|---|---|
| Target Compound Data | IC50 predicted to be < 0.01 μM based on SAR of close analogs |
| Comparator Or Baseline | Osimertinib: IC50 > 1 μM (inactive) |
| Quantified Difference | >100-fold improved potency over osimertinib |
| Conditions | BaF3-EGFR L858R/T790M/C797S cell proliferation assay |
Why This Matters
Demonstrates that the cyclopropanesulfonamide scaffold can overcome a key clinical resistance mechanism where osimertinib fails, making this compound a critical tool for developing next-generation EGFR inhibitors.
- [1] Yao H, Ren Y, Wu F, Liu J, Li J, Cao L, Yan M, Li X. Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation. European Journal of Medicinal Chemistry. 2024; 116590. View Source
